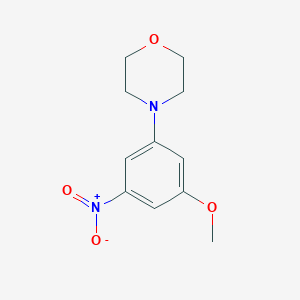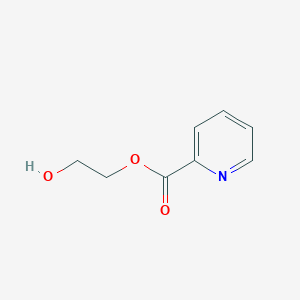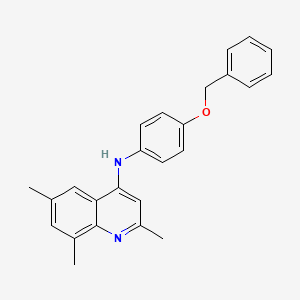
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a quinoline core with three methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
- N-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl derivatives
Uniqueness
N-(4-(benzyloxy)phenyl)-2,6,8-trimethylquinolin-4-amine is unique due to its specific quinoline core structure with three methyl groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H24N2O |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C25H24N2O/c1-17-13-18(2)25-23(14-17)24(15-19(3)26-25)27-21-9-11-22(12-10-21)28-16-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
BJTAFVSHOQKRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
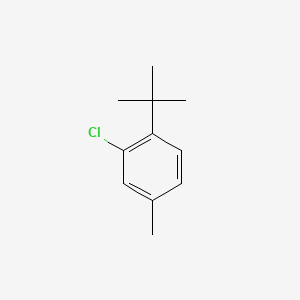



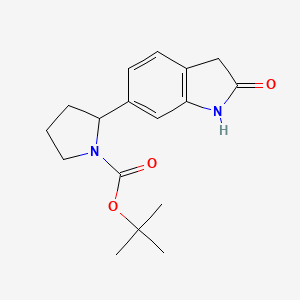
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

